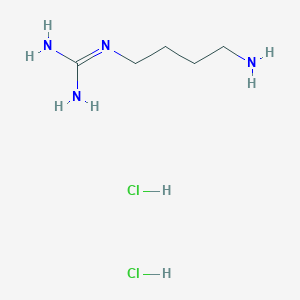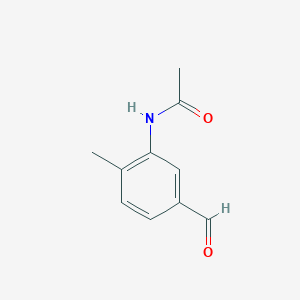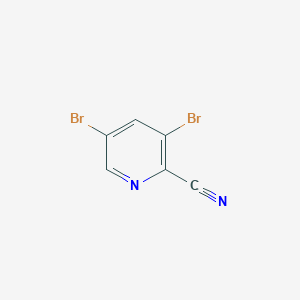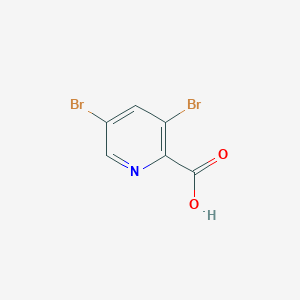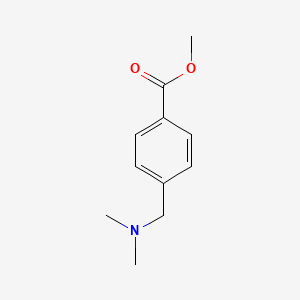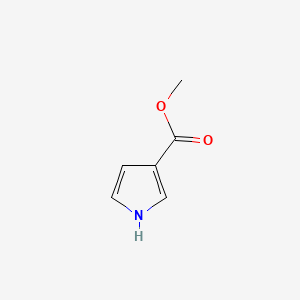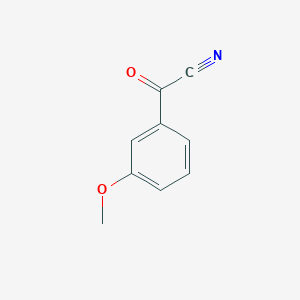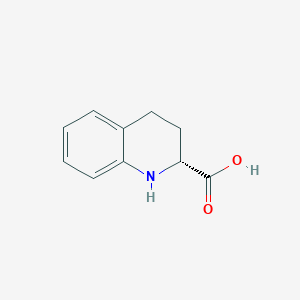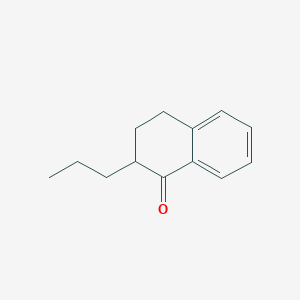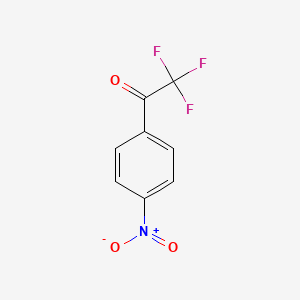
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone
Descripción general
Descripción
“2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone” is a chemical compound with the CAS Number 58808-61-0 . It has a molecular weight of 219.12 . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of “2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone” is C8H4F3NO3 . The InChI code is 1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H .
Physical And Chemical Properties Analysis
The compound “2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone” is a solid . It has a boiling point of 253.9±35.0 C at 760 mmHg .
Aplicaciones Científicas De Investigación
Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines, which could potentially be synthesized from 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of application would depend on the particular agrochemical or pharmaceutical product. The sources did not provide specific details on the methods of application or experimental procedures .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Specialized Solvent in Organic Chemistry
- Summary of Application : Trifluoroethanol, a compound with a similar trifluoromethyl group, is used as a specialized solvent in organic chemistry .
- Methods of Application : It is particularly effective for oxidations of sulfur compounds using hydrogen peroxide .
- Results or Outcomes : The specific outcomes would depend on the particular reaction and the compounds involved .
Inhibition of Alcohol Dehydrogenase
- Summary of Application : Trifluoroethanol competitively inhibits alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols in the body .
- Methods of Application : This property could potentially be leveraged in the development of treatments for alcohol poisoning or dependence .
- Results or Outcomes : The specific outcomes would depend on the particular treatment and the patient’s condition .
Photoreactive Probes
- Summary of Application : Trifluoroacetyl derivatives, which could potentially be synthesized from 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone, have been used in the synthesis of photoreactive probes .
- Methods of Application : These probes can be used to differentiate the binding sites of noncompetitive GABA receptor antagonists .
- Results or Outcomes : The specific outcomes would depend on the particular probe and the compounds involved .
Inactivators of Human Cytochrome P450 2B6
- Summary of Application : Trifluoroacetyl derivatives can also be used in the synthesis of inactivators of human cytochrome P450 2B6 .
- Methods of Application : These inactivators can be used in studies of drug metabolism and interactions .
- Results or Outcomes : The specific outcomes would depend on the particular inactivator and the compounds involved .
Safety And Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCSOOFBCSHTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453884 | |
| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone | |
CAS RN |
58808-61-0 | |
| Record name | 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

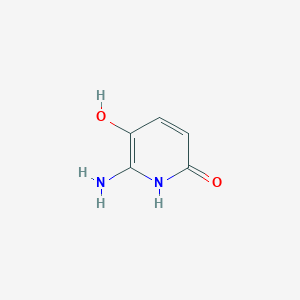
![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)
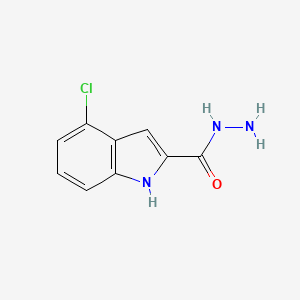
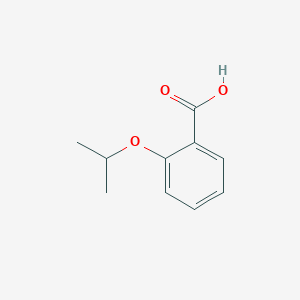
![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)
